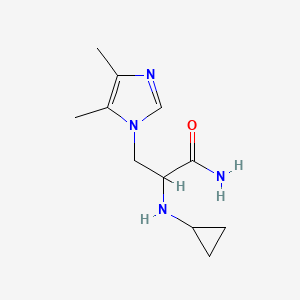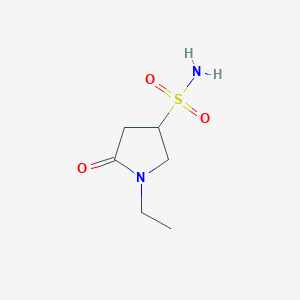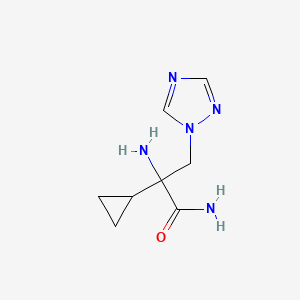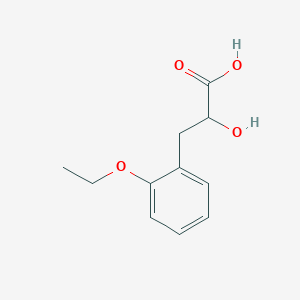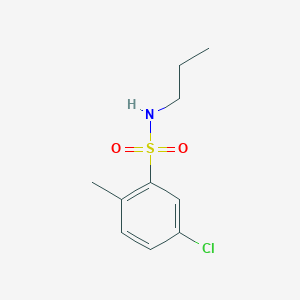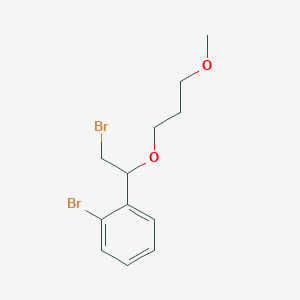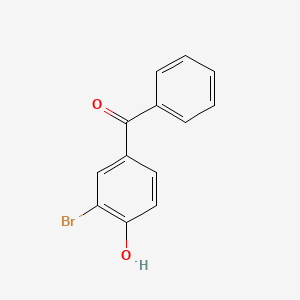
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of bromophenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Another method involves the Fries rearrangement of bromophenyl benzoate. This reaction also utilizes aluminum chloride as a catalyst and is conducted under solvent-free conditions at temperatures ranging from 100°C to 140°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow reactors and optimized reaction conditions can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted phenylmethanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
(4-Bromo-2-hydroxyphenyl)(phenyl)methanone: Similar structure but with the bromine atom in a different position.
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
89899-44-5 |
|---|---|
Fórmula molecular |
C13H9BrO2 |
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
(3-bromo-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9BrO2/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,15H |
Clave InChI |
KJYWKZHXJFSDQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


